KPTFB's unique combination of functionalities makes it a versatile tool in medicinal chemistry research, with potential applications including:
Potassium 1H-pyrazole-4-trifluoroborate is an organoboron compound with the molecular formula C₃H₃BF₃KN₂ and a CAS number of 1111732-81-0. This compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The trifluoroborate group (-BF₃) contributes to its unique reactivity and solubility properties, making it valuable in various chemical applications. Potassium 1H-pyrazole-4-trifluoroborate is typically used in research settings, particularly in organic synthesis and coordination chemistry .
The synthesis of potassium 1H-pyrazole-4-trifluoroborate typically involves the following methods:
Potassium 1H-pyrazole-4-trifluoroborate has several applications across different fields:
Potassium 1H-pyrazole-4-trifluoroborate shares similarities with several other organoboron compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Potassium Trifluoroborate | KBF₃ | A simpler boron compound without the pyrazole structure; used as a reagent in various reactions. |
Sodium 1H-pyrazole-4-boronate | C₃H₃BKN₂ | Similar structure but uses sodium instead of potassium; often used in similar applications. |
Triisopropylborane | C₁₂H₁₈B | A more sterically hindered boron compound; used in hydroboration reactions but lacks the pyrazole ring. |
Potassium 1H-pyrazole-4-trifluoroborate is unique due to its combination of the pyrazole ring and trifluoroborate group, allowing for specific reactivity patterns not found in simpler boron compounds .